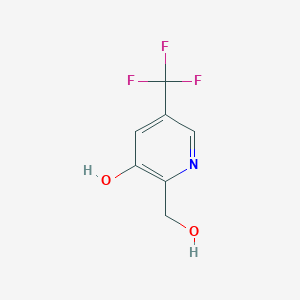
4-Hydroxy-4-(trifluoromethyl)-1lambda6-thiane-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-4-(trifluoromethyl)tetrahydro-2H-thiopyran1,1-dioxide is a sulfur-containing heterocyclic compound with the molecular formula C6H9F3O3S. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of 4-Hydroxy-4-(trifluoromethyl)tetrahydro-2H-thiopyran1,1-dioxide typically involves the reaction of cyclic keto sulfides with trifluoromethyltrimethylsilane (Ruppert–Prakash reagent). This reaction proceeds through successive oxidation and dehydration steps to form the desired trifluoromethyl-substituted hydroxysulfides . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-Hydroxy-4-(trifluoromethyl)tetrahydro-2H-thiopyran1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Scientific Research Applications
4-Hydroxy-4-(trifluoromethyl)tetrahydro-2H-thiopyran1,1-dioxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable probe in biochemical studies, particularly in understanding enzyme mechanisms and protein-ligand interactions.
Medicine: Its derivatives have shown potential as therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 4-Hydroxy-4-(trifluoromethyl)tetrahydro-2H-thiopyran1,1-dioxide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its absorption and distribution within biological systems. This group also contributes to the compound’s stability and resistance to metabolic degradation, making it an effective agent in various applications .
Comparison with Similar Compounds
4-Hydroxy-4-(trifluoromethyl)tetrahydro-2H-thiopyran1,1-dioxide can be compared with other sulfur-containing heterocycles, such as:
Tetrahydrothiophene: Lacks the trifluoromethyl group, resulting in different chemical properties and applications.
Thiopyran: Similar structure but without the hydroxyl and trifluoromethyl groups, leading to distinct reactivity and uses.
Sulfolane: Contains a sulfone group but lacks the trifluoromethyl and hydroxyl groups, making it more polar and less lipophilic.
Properties
Molecular Formula |
C6H9F3O3S |
|---|---|
Molecular Weight |
218.20 g/mol |
IUPAC Name |
1,1-dioxo-4-(trifluoromethyl)thian-4-ol |
InChI |
InChI=1S/C6H9F3O3S/c7-6(8,9)5(10)1-3-13(11,12)4-2-5/h10H,1-4H2 |
InChI Key |
XCMBHFDPNMMTNX-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CCC1(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15231924.png)










![2-[3-(Methylamino)bicyclo[1.1.1]pentan-1-yl]propan-2-ol](/img/structure/B15232010.png)
![5-(chloromethyl)-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15232013.png)

